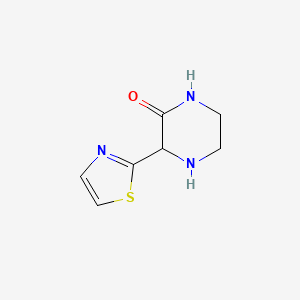
3-(1,3-Thiazol-2-YL)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Thiazol-2-YL)piperazin-2-one is a heterocyclic compound that contains both a thiazole ring and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
The synthesis of 3-(1,3-Thiazol-2-YL)piperazin-2-one typically involves multi-step procedures. One common synthetic route includes the reaction of thiazole derivatives with piperazine under specific conditions. For example, the thiazole derivative can be reacted with piperazine in the presence of a suitable solvent and catalyst to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
3-(1,3-Thiazol-2-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Major Products: The products formed depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
3-(1,3-Thiazol-2-YL)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(1,3-Thiazol-2-YL)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors in the central nervous system, influencing neurotransmitter activity. The compound’s effects are mediated through pathways involving dopamine and serotonin receptors, which play crucial roles in mood regulation and cognitive functions .
Comparación Con Compuestos Similares
3-(1,3-Thiazol-2-YL)piperazin-2-one can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring but has a benzothiazole moiety instead of a thiazole ring.
2-(1,3-Thiazol-2-yl)piperazine: Similar in structure but with variations in the positioning of the thiazole and piperazine rings, leading to different chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
96939-06-9 |
|---|---|
Fórmula molecular |
C7H9N3OS |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
3-(1,3-thiazol-2-yl)piperazin-2-one |
InChI |
InChI=1S/C7H9N3OS/c11-6-5(8-1-2-9-6)7-10-3-4-12-7/h3-5,8H,1-2H2,(H,9,11) |
Clave InChI |
BLQIAUSGVQLQAV-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(N1)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



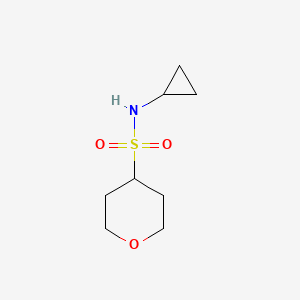
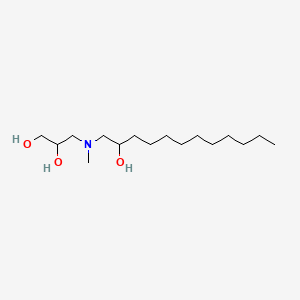
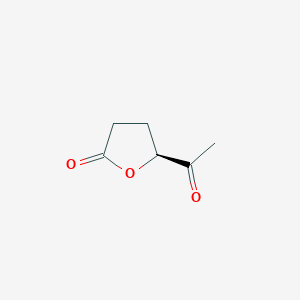
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)





![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
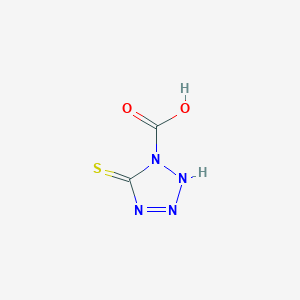
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
